molecular formula C13H19N3O2 B3187280 Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- CAS No. 1455146-20-9

Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-

Cat. No.: B3187280
CAS No.: 1455146-20-9
M. Wt: 249.31
InChI Key: TZGPUPYDTWDRFG-UHFFFAOYSA-N
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Description

The specific chemical structure of "Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-" combines two highly influential moieties in medicinal and materials chemistry: a benzoic acid scaffold and a piperazine (B1678402) ring. Understanding the individual and synergistic contributions of these components is crucial to appreciating the compound's research significance.

The benzoic acid scaffold, a simple aromatic carboxylic acid, is a fundamental building block in the synthesis of a wide array of bioactive molecules. preprints.orgresearchgate.net Its presence is noted in various natural products and is integral to the structure of numerous pharmaceutical agents, including diuretics and analgesics. researchgate.net The carboxylic acid group provides a key site for chemical modification, while the phenyl ring can be functionalized to modulate the molecule's properties. researchgate.netannexechem.com Benzoic acid and its derivatives are recognized for a broad spectrum of biological activities and are pivotal in the development of new therapeutic agents. nih.gov

Similarly, the piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry. researchgate.netresearchgate.net This moiety is a key component in a multitude of approved drugs, demonstrating a wide range of pharmacological activities, including antipsychotic, antidepressant, and anticancer effects. researchgate.netijpsr.com The two nitrogen atoms in the piperazine ring can serve as hydrogen bond donors and acceptors, which can enhance interactions with biological targets and improve physicochemical properties like water solubility and bioavailability. mdpi.com The versatility of the piperazine ring allows for the introduction of various substituents at its nitrogen positions, enabling the fine-tuning of a compound's pharmacological profile. mdpi.com

The academic interest in "Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-" stems from the strategic combination of the benzoic acid and piperazine moieties. This unique arrangement offers the potential for novel biological activities and applications. Researchers are drawn to investigate how the electronic and structural features of the benzoic acid ring are influenced by the piperazine-containing substituent, and conversely, how the benzoic acid moiety modulates the properties of the piperazine ring.

Current research on chemical structures related to "Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-" is multifaceted. A significant area of focus is the synthesis of new derivatives and their evaluation as potential therapeutic agents. For example, research into piperazine-containing drugs approved by the FDA between 2011 and 2023 highlights the ongoing importance of this scaffold in drug discovery. mdpi.com

Furthermore, studies on the crystal structures of similar compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, provide valuable insights into their molecular conformation and intermolecular interactions, which are crucial for understanding their behavior at a molecular level. researchgate.net The synthesis and characterization of various benzoic acid esters containing a piperazine moiety are also active areas of research, with a focus on their potential as pharmaceutical intermediates. biosynce.com

In the realm of synthetic chemistry, "Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-" and its analogs are valuable building blocks. tenovapharma.com The presence of multiple reactive sites—the carboxylic acid group, the secondary amine, and the nitrogens of the piperazine ring—allows for a wide range of chemical transformations. This versatility enables chemists to incorporate this moiety into larger, more complex molecules with potential applications in materials science and medicinal chemistry.

The compound serves as a scaffold upon which further chemical diversity can be built. For example, the carboxylic acid can be converted into esters, amides, or other functional groups, while the piperazine nitrogen can be functionalized with a variety of substituents. This adaptability makes "Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-" a key intermediate in the synthesis of targeted libraries of compounds for screening and lead optimization in drug discovery programs. nbinno.com

Properties of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-

Property Value
CAS Number 1455146-20-9
Molecular Formula C13H19N3O2
Molecular Weight 249.31 g/mol
IUPAC Name 4-{[2-(piperazin-1-yl)ethyl]amino}benzoic acid

Data sourced from multiple chemical suppliers. sinfoobiotech.comchemenu.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-piperazin-1-ylethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c17-13(18)11-1-3-12(4-2-11)15-7-10-16-8-5-14-6-9-16/h1-4,14-15H,5-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGPUPYDTWDRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Benzoic Acid, 4 2 1 Piperazinyl Ethyl Amino

Established Synthetic Routes to Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- and Analogues

The synthesis of the target molecule and its analogues relies on well-understood reactions that functionalize its two primary components: the para-aminobenzoic acid (PABA) derivative and the piperazine (B1678402) ring. These methods often involve multi-step sequences that build the final structure by forming key carbon-nitrogen bonds.

Amination Strategies for para-Aminobenzoic Acid Derivatives

The core of the target molecule is a para-aminobenzoic acid (PABA) scaffold. The chemistry of PABA is largely defined by its two functional groups: the amino group and the carboxylic acid group. nih.gov Synthetic strategies for creating derivatives often involve reactions at these sites.

Common amination and derivatization strategies include:

Acylation: The amino group of PABA can be acylated with reagents like acetic anhydride (B1165640) to form an amide. This can serve as a protective group or as a precursor for further transformations. nih.gov

Alkylation and Arylation: The amino group can undergo N-alkylation or N-arylation. For instance, derivatives have been synthesized by adding aromatic halides to aminobenzoic acids in pyridine. nih.gov

Diazotization: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate. This salt can then be coupled with phenols or other aromatic compounds to form azo compounds, which can be further modified. scholarsresearchlibrary.com

Schiff Base Formation: PABA readily reacts with various aldehydes and ketones to form Schiff bases (imines). nih.govnih.gov This reaction involves the condensation of the primary amino group with a carbonyl compound and is a straightforward method for introducing diverse substituents. nih.gov For example, reacting PABA with an appropriate aldehyde in methanol (B129727) under reflux can yield the corresponding imine derivative. nih.gov

These fundamental reactions provide a toolkit for modifying the PABA core, enabling the subsequent attachment of the piperazine-containing side chain.

Piperazine Ring Functionalization and Coupling Reactions

The piperazine moiety is a common heterocyclic motif in many compounds due to its unique structural and physicochemical properties. encyclopedia.pubnih.gov The synthesis of the target compound requires the functionalization of the piperazine ring and its subsequent coupling to the benzoic acid core.

Key synthetic methods include:

N-Alkylation: This is a primary method for functionalizing the piperazine ring. It involves nucleophilic substitution on alkyl halides or sulfonates. nih.gov To create the [2-(1-piperazinyl)ethyl]amino side chain, one of the nitrogen atoms of piperazine is typically reacted with a 2-haloethylamine derivative.

Reductive Amination: This process involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent to form an N-alkyl derivative. nih.gov

Coupling Reactions: To form the bond between the PABA core and the piperazine side chain, several catalytic coupling reactions are employed. The most common are palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions, which are effective for forming C-N bonds between an aromatic halide and an amine. nih.gov Alternatively, if the aromatic ring is sufficiently electron-deficient, a direct aromatic nucleophilic substitution (SNAr) can occur. nih.gov

Recent advances have also focused on the direct C-H functionalization of the piperazine ring itself, allowing for the introduction of substituents onto the carbon atoms of the ring, which has historically been a challenge. mdpi.comresearchgate.netdoaj.org Photoredox catalysis, using iridium or ruthenium complexes, has emerged as a powerful tool for achieving α-arylation of N-Boc protected piperazines. encyclopedia.pubmdpi.com

Development of Novel and Efficient Synthetic Approaches for Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-

The drive for faster, more efficient, and environmentally friendly chemical processes has led to the development of new synthetic technologies. Microwave-assisted synthesis and the application of green chemistry principles are particularly relevant to the production of complex molecules like the target compound.

Microwave-Assisted Synthesis and Catalytic Optimization

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating the synthesis of heterocyclic compounds, including piperazine derivatives. rsc.org By using microwave irradiation instead of conventional heating, MAOS can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. rsc.orgmdpi.com This efficiency stems from the direct and uniform heating of the reaction mixture. rsc.org

Studies have demonstrated the successful application of microwave irradiation in various reactions relevant to the synthesis of piperazine-containing molecules:

Synthesis of Piperazine Derivatives: Microwave irradiation has been shown to accelerate the synthesis of monosubstituted piperazine derivatives, yielding products in comparable yields and purity to conventional methods but in significantly shorter times. nih.gov

Coupling Reactions: Microwave conditions have been used for the synthesis of 1,2,4-triazole-piperazine intermediates, achieving good yields in just a few minutes without the need for a base or solvent in some cases. scipublications.com

Formation of Amides: The formation of C-N bonds to create acetamide (B32628) derivatives has been accelerated using microwave technology, reducing reaction times from 2-3 hours to a few minutes with moderate to good yields. mdpi.com

The table below summarizes a general comparison between conventional heating and microwave-assisted methods for reactions involving nitrogen heterocycles, based on findings in the literature. rsc.org

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time Hours to DaysMinutes to Hours
Product Yield Moderate to GoodOften Same or Higher
Purity Variable, may require extensive purificationOften Higher, fewer byproducts
Energy Efficiency Low (heats vessel first)High (heats solvent/reagents directly)
Environmental Impact Higher solvent usage and energy consumptionLower solvent usage and energy consumption

This table presents generalized comparative data based on literature reports.

Green Chemistry Principles in the Synthesis of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. brazilianjournals.com.brbrazilianjournals.com.br These principles can be applied to the synthesis of the target compound to create a more sustainable process.

Key green chemistry strategies include:

Use of Greener Solvents: Classical organic syntheses often use volatile and toxic organic solvents. A greener approach involves using water as the reaction medium where possible. For example, the Schotten-Baumann method for benzoylation reactions can be performed in an aqueous environment at room temperature. brazilianjournals.com.br

Catalysis over Stoichiometric Reagents: The direct amidation of carboxylic acids typically requires harsh conditions or the use of coupling reagents that are atom-uneconomical. sciepub.com A greener alternative is the use of catalysts, such as boric acid, which can facilitate the direct formation of an amide from a carboxylic acid and an amine, with water as the only byproduct. sciepub.com

Renewable Feedstocks: The benzoic acid core is traditionally derived from petroleum products. google.com Research into lignin (B12514952) valorization presents a sustainable alternative, where lignin-based benzoic acid derivatives can be used as raw materials for the synthesis of active pharmaceutical ingredients. rsc.org

Energy Efficiency: As discussed previously, microwave-assisted synthesis is more energy-efficient than conventional heating, aligning with green chemistry principles. rsc.org Furthermore, developing catalytic processes that operate under mild conditions, such as using hydrogen peroxide as an oxidant in water, contributes to a greener synthesis of carboxylic acids from aldehydes. mdpi.com

Derivatization Strategies and Analogue Synthesis for Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-

The synthesis of analogues of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- involves systematically modifying its structure to explore structure-activity relationships. The molecule offers several sites for derivatization.

Modification of the Carboxylic Acid Group: The carboxyl group is a prime target for modification. It can be readily converted into a variety of other functional groups:

Esters: Esterification with different alcohols can be achieved by refluxing in the presence of a mineral acid. scholarsresearchlibrary.com

Amides: Reaction with various primary or secondary amines, often using a coupling agent or after converting the carboxylic acid to an acyl chloride, can generate a library of amide analogues. scholarsresearchlibrary.comajrconline.org

Substitution on the Aromatic Ring: While the existing amino group directs substitution, further functionalization of the benzene (B151609) ring through electrophilic aromatic substitution is possible, though it may require protective group strategies to control regioselectivity.

Functionalization of the Piperazine Ring: The secondary amine (N-H) on the piperazine ring is another key site for derivatization. It can undergo a wide range of reactions, including:

Alkylation/Acylation: Introduction of various alkyl, aryl, or acyl groups.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Variation of the Ethyl Linker: The two-carbon linker between the PABA nitrogen and the piperazine ring can be shortened, lengthened, or made more rigid to produce structural analogues.

By combining the synthetic strategies outlined in the previous sections—such as diverse amination techniques, varied piperazine functionalizations, and efficient coupling methods—a wide array of analogues can be systematically synthesized.

Modifications at the Carboxyl Group of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-

The carboxylic acid functional group is a versatile handle for chemical derivatization, most commonly through the formation of esters and amides. These reactions are fundamental in medicinal chemistry for altering the pharmacokinetic and pharmacodynamic profiles of a lead compound.

Amide Formation: The carboxyl group can be activated and coupled with various amines to form amide bonds. A common method involves the use of coupling agents like N,N'-Carbonyldiimidazole (CDI). For instance, a related benzoic acid derivative was treated with CDI in dimethylformamide (DMF), followed by the addition of a piperazine derivative at an elevated temperature (80°C) to yield the corresponding amide. google.com This strategy is widely applicable for creating a library of amide derivatives by varying the amine component. google.comnih.gov The presence of two carboxylic acid groups on a molecule can present challenges in selectivity, but conditions can be optimized to favor the reaction at one site over the other. mdpi.com

Esterification: Esterification of the carboxyl group is another common modification. For example, the synthesis of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid is achieved by reacting ethyl 1-piperazinecarboxylate with 4-fluorobenzoic acid. nih.govresearchgate.net While this example builds the molecule with the ester already present on the piperazine moiety, direct esterification of the benzoic acid group is a standard transformation, typically achieved by reaction with an alcohol under acidic conditions or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol.

The table below summarizes representative transformations at the carboxyl group.

Starting Material Reagents and Conditions Product Transformation Type Reference
4-Ethylmercaptoacetylaminobenzoic acid1. N,N-Carbonyldiimidazole, DMF, RT1-[4-(Ethylmercaptoacetylamino)benzoyl]-4-[2-(4-chlorophenyl)ethyl]piperazineAmidation google.com
2. 1-[2-(4-chlorophenyl)ethyl]piperazine, 80°C
Oleanonic/Ursonic Acid1. (COCl)₂, CH₂Cl₂, RT, 3hN-ethyl-piperazinyl amides of oleanonic and ursonic acidsAmidation nih.gov
2. N-ethylpiperazine, CH₂Cl₂, Et₃N, Δ, 5h
2-carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acidBenzylamine, TBTU, DIPEA, CH₂Cl₂, RT2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acidAmidation mdpi.com
4-fluorobenzoic acidEthyl 1-piperazinecarboxylate, K₂CO₃, Acetonitrile (B52724), 353 K, 12h4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acidNucleophilic Aromatic Substitution / Ester formation nih.govresearchgate.net

Modifications of the Piperazine Ring and Ethyl Linker in Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-

The piperazine ring, with its two nitrogen atoms, is a key component for structural diversification. mdpi.comnih.gov The secondary amine (N-4) is particularly reactive and serves as a primary point for modification through reactions like acylation and alkylation. ambeed.com

N-Acylation and N-Alkylation: The secondary amine of the piperazine ring readily undergoes acylation with acyl halides or acid anhydrides to form amides. ambeed.com Alkylation reactions can introduce a variety of substituents onto the nitrogen atom. For example, N-alkylation with bromoethanol followed by oxidation can be used to introduce an aldehyde functionality, which can then be used for further condensation reactions. nih.gov The piperazine moiety is a crucial building block in drug discovery, and its N-1 and N-4 positions are frequently modified to modulate biological activity and pharmacokinetic properties like water solubility. nih.gov The synthesis of various N-substituted piperazine derivatives has been explored to understand their effects on receptor affinity and selectivity. nih.gov

Chain Extension and Linker Modification: The ethyl linker can also be a target for modification, although this is less common than transformations on the piperazine ring. More complex derivatives can be synthesized by building up the piperazine ring from a primary amino group, allowing for substitutions on the carbon atoms of the ring itself. nih.gov Another approach involves the synthesis of sulfur-containing ethyl piperazine compounds, which are important building blocks for pharmaceuticals. nih.gov

The table below illustrates modifications involving the piperazine ring.

Starting Material/Core Structure Reagents and Conditions Product Type Transformation Type Reference
PiperazineAcyl halides or acid anhydridesN-Acylpiperazine derivativesAcylation ambeed.com
5-hydroxy-2-propylaminotetralinBromoethanol (for N-alkylation), followed by Swern oxidationN-substituted piperazine with an aldehyde on the ethyl linkerN-Alkylation & Oxidation nih.gov
DiphenylmethylpiperazineBoc-amino acids, EDCI/HOBt, NMMAmino acid conjugated diphenylmethylpiperazine derivativesAmidation researchgate.net
Disulfides1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride, trimethylsilyl (B98337) cyanide, EtOH2-(4-(2-(phenylthio)ethyl)piperazinyl) acetonitrilesChain Extension/SN2 reaction nih.gov

Substitution Patterns on the Aromatic Ring of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-

Introducing substituents onto the aromatic ring of the benzoic acid moiety is typically achieved by starting the synthesis with an already substituted precursor rather than by direct substitution on the final, more complex molecule. This approach avoids issues with regioselectivity and functional group compatibility that can arise during electrophilic aromatic substitution reactions on a highly functionalized ring.

A common synthetic route begins with a substituted 4-nitrobenzoic acid or a substituted 4-aminobenzoic acid. For example, the synthesis of related compounds often starts with 4-nitrobenzoic acid, which is first coupled with a piperazine derivative. google.com The nitro group is then reduced to an amine, which can be further modified. google.com This nitro-to-amino pathway allows for the introduction of the piperazinylethylamino side chain.

Alternatively, syntheses can commence from halogenated benzoic acids. The synthesis of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, for example, utilizes 4-fluorobenzoic acid as a starting material, where the fluorine atom is displaced by the piperazine nitrogen via nucleophilic aromatic substitution. nih.govresearchgate.net Similarly, syntheses can start from compounds like 4-chloro nitrobenzene, where the chlorine is substituted by a piperazine derivative. researchgate.net This highlights a versatile strategy where the substitution pattern on the final product is determined by the choice of the initial substituted benzene derivative.

The table below provides examples of how different starting materials are used to generate specific substitution patterns on the aromatic ring.

Substituted Starting Material Key Synthetic Step Resulting Moiety in Final Product Reference
4-Nitrobenzoic acidCoupling with a piperazine derivative, followed by reduction of the nitro group.4-Aminobenzoyl derivative google.com
4-Fluorobenzoic acidNucleophilic aromatic substitution with a piperazine derivative.4-(Piperazin-1-yl)benzoic acid derivative nih.govresearchgate.net
4-Chloro nitrobenzeneNucleophilic aromatic substitution with ethyl piperazine, followed by reduction of the nitro group.4-(4-ethylpiperazin-1-yl)aniline derivative researchgate.net
Substituted phenylthio groupsReaction of disulfides with a piperazine derivative.Aromatic substitution on a side chain, not the core benzoic acid ring. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of Benzoic Acid, 4 2 1 Piperazinyl Ethyl Amino

High-Resolution Nuclear Magnetic Resonance (NMR) for Stereochemical and Conformational Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of "Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-," providing detailed insights into its stereochemistry and dynamic conformational behavior in solution. The analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each atom within the molecular framework.

The piperazine (B1678402) ring is of particular interest due to its conformational flexibility, primarily existing in a chair conformation to minimize steric strain. At room temperature, the rate of ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, in asymmetrically substituted piperazines, this inversion can be restricted, leading to more complex spectra. rsc.orgnih.gov Dynamic NMR (DNMR) studies, conducted at varying temperatures, are instrumental in resolving these dynamic processes. nih.govbeilstein-journals.org As the temperature is lowered, the rate of ring inversion slows, causing the broad signals of the piperazine protons to resolve into distinct multiplets for the axial and equatorial environments. The temperature at which these signals merge, known as the coalescence temperature (Tc), can be used to calculate the energy barrier (ΔG‡) for the ring inversion, which for similar N-substituted piperazines is typically in the range of 56 to 80 kJ/mol. rsc.orgnih.gov

The aromatic protons of the benzoic acid moiety are expected to exhibit a characteristic AA'BB' splitting pattern, indicative of para-substitution. The protons ortho to the electron-donating amino group will appear upfield compared to those ortho to the electron-withdrawing carboxyl group. The ethyl bridge protons will present as two distinct triplets, with coupling between the adjacent methylene (B1212753) groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Carboxyl (-COOH)~12.0 (s, br)~167Broad singlet, exchangeable with D₂O.
Aromatic CH (ortho to -COOH)~7.7 (d, J≈8.5 Hz)~131Part of AA'BB' system.
Aromatic CH (ortho to -NH-)~6.7 (d, J≈8.5 Hz)~112Part of AA'BB' system.
Aromatic C (ipso to -COOH)-~120Quaternary carbon.
Aromatic C (ipso to -NH-)-~152Quaternary carbon.
Secondary Amine (-NH-)~6.5 (t, br)-Broad triplet due to coupling with adjacent CH₂, exchangeable.
Ethyl CH₂ (-NH-CH₂-)~3.3 (q, J≈6.0 Hz)~38Coupled to both -NH and the other -CH₂.
Ethyl CH₂ (-CH₂-N(pip))~2.6 (t, J≈6.0 Hz)~57Coupled to adjacent -CH₂.
Piperazine CH₂ (adjacent to ethyl)~2.5 (m)~53Complex multiplet, may show conformational effects.
Piperazine CH₂ (adjacent to -NH)~2.8 (m)~45Complex multiplet, may show conformational effects.
Piperazine NH~1.9 (s, br)-Exchangeable proton.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Metabolite Identification of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the fragmentation pathways of the title compound. Using techniques such as electron ionization (EI) or electrospray ionization (ESI), a characteristic fragmentation pattern can be generated.

Under EI-MS, the molecular ion peak (M⁺) is expected to be observed. The primary fragmentation pathways would likely involve cleavages at the most labile bonds. A key fragmentation is the benzylic cleavage of the C-N bond between the ethyl group and the piperazine ring, leading to the formation of a stable tropylium-like ion or a piperazine-containing fragment. Another significant fragmentation route involves the cleavage of the ethylamino chain. The piperazine ring itself can undergo characteristic fragmentation, often resulting in the loss of ethyleneimine fragments. For aromatic acids, the loss of hydroxyl (M-17) and carboxyl (M-45) groups are also common fragmentation patterns. nih.gov

MS is also indispensable for metabolite identification. In vivo or in vitro (e.g., using human liver microsomes) studies can reveal the metabolic fate of the compound. rsc.org Common metabolic transformations for molecules containing piperazine and aromatic amine moieties include:

Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

N-dealkylation: Cleavage of the ethyl group from the piperazine nitrogen.

Oxidation: Oxidation of the piperazine ring, potentially leading to ring opening. nih.govoup.commdma.ch

Conjugation: Formation of glucuronide or sulfate (B86663) conjugates with hydroxylated metabolites.

These metabolic products can be identified by detecting the corresponding mass shifts in the mass spectra obtained from biological samples. rsc.org

Table 2: Predicted Key Mass Fragments (EI-MS) and Potential Metabolic Pathways

m/z ValuePredicted Fragment/MetaboliteFragmentation/Metabolic Pathway
263[M]⁺Molecular Ion
218[M - COOH]⁺Loss of carboxyl group
177[M - C₄H₁₀N₂]⁺Cleavage of the ethylamino-piperazine side chain
132[C₇H₆NO₂]⁺Fragment containing the aminobenzoic acid moiety
85[C₄H₉N₂]⁺Piperazine ring fragment
279[M+16-H]⁻Metabolite: Aromatic Hydroxylation
439[M+176-H]⁻Metabolite: Glucuronide Conjugate of Hydroxylated Metabolite

Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information on the functional groups and intermolecular interactions within the solid state of "Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-".

The IR spectrum is expected to show several characteristic absorption bands. The carboxylic acid group will give rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimeric structures common in carboxylic acids. The C=O stretching vibration of the carboxyl group will appear as a strong, sharp band around 1680-1710 cm⁻¹. The N-H stretching vibrations of the secondary and primary amines in the piperazine and on the aromatic ring will be observed in the 3200-3500 cm⁻¹ region. Aromatic C-H stretching occurs just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring are found in the 1450-1600 cm⁻¹ region. researchgate.netresearchgate.net

Intermolecular hydrogen bonding is a dominant feature influencing the vibrational spectra of this molecule. The carboxylic acid can form strong dimers, and the various nitrogen atoms (two in the piperazine ring, one in the ethylamino bridge) can act as hydrogen bond acceptors or donors. These interactions can cause shifts in the vibrational frequencies and broadening of the corresponding bands, particularly for the O-H and N-H stretches. researchgate.netyoutube.com

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3200-3500N-H StretchSecondary Amine, Piperazine N-H
2500-3300O-H StretchCarboxylic Acid (H-bonded)
3000-3100C-H StretchAromatic
2800-3000C-H StretchAliphatic (Ethyl, Piperazine)
1680-1710C=O StretchCarboxylic Acid
1580-1620N-H BendAmines
1450-1600C=C StretchAromatic Ring
1210-1320C-O StretchCarboxylic Acid
1180-1360C-N StretchAromatic & Aliphatic Amines

Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Isolation of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-

Advanced chromatographic techniques are essential for assessing the purity, quantifying the compound, and isolating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity analysis of non-volatile, polar compounds like the one . unodc.org A reversed-phase (RP-HPLC) method is most suitable, typically employing a C18 stationary phase. nih.gov The mobile phase would likely consist of a buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer to control the ionization state of the acidic and basic functional groups) and an organic modifier like acetonitrile (B52724) or methanol (B129727). tandfonline.com Detection is readily achieved using a UV detector, leveraging the strong chromophore of the substituted benzene ring, or a mass spectrometer (LC-MS) for enhanced sensitivity and specificity. researchgate.net The method can be optimized to separate the main compound from starting materials, by-products, and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is generally used for volatile and thermally stable compounds. Direct analysis of "Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-" by GC-MS is challenging due to its low volatility and the presence of polar functional groups (carboxylic acid, amines). However, analysis is possible after a derivatization step. jfda-online.comresearchgate.net Silylation (e.g., with BSTFA) or acylation can be used to convert the polar -OH and -NH groups into less polar, more volatile derivatives, making the compound amenable to GC separation and subsequent MS identification. thermofisher.comnih.gov This approach is particularly useful for identifying and quantifying specific volatile or semi-volatile impurities that may be present in the sample.

Table 4: Typical Chromatographic Conditions for Analysis

ParameterRP-HPLCGC-MS (after Derivatization)
Technique Reversed-Phase High-Performance Liquid ChromatographyGas Chromatography-Mass Spectrometry
Stationary Phase Octadecylsilane (C18), 5 µm5% Phenyl Polysiloxane (e.g., DB-5ms)
Mobile Phase/Carrier Gas Gradient of Acetonitrile/Methanol and Buffered Water (e.g., 0.1% Formic Acid)Helium (Carrier Gas)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV (e.g., at λmax ≈ 254 nm) or ESI-MSElectron Ionization Mass Spectrometry (EI-MS)
Sample Preparation Dissolution in mobile phaseDerivatization (e.g., silylation) followed by dissolution in an organic solvent
Application Purity assessment, quantification, isolationIdentification of volatile impurities, trace analysis

Computational and Theoretical Studies of Benzoic Acid, 4 2 1 Piperazinyl Ethyl Amino

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, allow for the detailed investigation of electronic structure, which in turn governs the molecule's reactivity and physical properties.

HOMO-LUMO Energy Gap Analysis of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's electronic characteristics and reactivity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions.

For Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-, the analysis of its frontier molecular orbitals would reveal the regions most likely to act as electron donors (HOMO) and electron acceptors (LUMO), providing a foundation for understanding its interaction with other molecules.

Molecular Electrostatic Potential (MEP) Mapping of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent the electrostatic potential on the molecule's surface. Regions of negative potential, typically shown in red, are rich in electrons and are susceptible to electrophilic attack. In contrast, areas with positive potential, often depicted in blue, are electron-deficient and are targets for nucleophiles. An MEP analysis of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- would identify the electron-rich areas, such as the oxygen atoms of the carboxyl group and the nitrogen atoms of the piperazine (B1678402) ring, as well as any electron-poor regions.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It examines the distribution of electrons in atomic and bonding orbitals, offering insights into charge transfer interactions and the stability arising from hyperconjugation. For Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-, an NBO analysis would quantify the charge on each atom, revealing the intramolecular charge transfer and the nature of the chemical bonds, which are essential for a comprehensive understanding of its chemical behavior.

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or nucleic acid.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This is crucial for understanding the potential biological activity of a compound. For Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-, docking studies could identify potential protein targets and elucidate the key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.

Following docking, MD simulations can be employed to study the dynamic behavior of the complex over time. These simulations provide a more realistic model of the physiological environment and can reveal important information about the stability of the binding pose, conformational changes in the protein and ligand upon binding, and the free energy of binding.

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (Computational)

The pharmacokinetic properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its development as a potential therapeutic agent. Computational models have become indispensable for predicting these properties early in the drug discovery process, reducing the need for extensive experimental testing.

For Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-, various computational tools and algorithms can be used to predict its ADME profile. These predictions are based on its physicochemical properties, such as molecular weight, lipophilicity (logP), solubility, and polar surface area. In silico models can estimate its oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics for Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

Investigation of Biological Activity and Mechanism of Action of Benzoic Acid, 4 2 1 Piperazinyl Ethyl Amino Preclinical Focus

In Vitro Biological Screening and Target Identification

Detailed screening data, which is foundational for understanding a compound's mechanism of action, appears to be unpublished for this specific molecule.

Enzyme Inhibition Assays and IC50/Ki Determination

No specific enzyme targets have been identified for Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-, and consequently, no data on enzyme inhibition, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, are available. Research on related 4-aminobenzoic acid derivatives has shown inhibition of enzymes like tyrosinase, but these findings cannot be directly attributed to the compound . nih.gov Similarly, various piperazine-containing compounds have been investigated as enzyme inhibitors, for instance, against mushroom tyrosinase, but data for the specified molecule is absent. nih.gov

Receptor Binding Studies and Selectivity Profiling

There is no available information on the affinity of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- for any specific biological receptors. Therefore, data on its binding constants (e.g., Kd, Ki) and its selectivity for different receptor subtypes is unknown. Studies on other piperazine (B1678402) derivatives have identified ligands for sigma receptors and dopamine (B1211576) D2/D3 receptors, highlighting the potential of this chemical class to interact with central nervous system targets, but specific binding profiles for the subject compound have not been published. nih.govresearchgate.net

Cellular Pathway Modulation and Signaling Cascade Analysis

Investigations into how Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- might modulate cellular pathways, such as NF-κB or apoptotic signaling cascades, have not been reported. While derivatives of 4-aminobenzoic acid have been noted for their cytotoxic effects on cancer cell lines, which implies interference with cellular pathways, the specific mechanisms for this particular compound remain uninvestigated. mdpi.comnih.gov

Preclinical Pharmacological Investigations (Cellular and Animal Models)

Pharmacological studies using cellular and animal models are crucial for evaluating the therapeutic potential of a compound. However, such studies for Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- are not found in the reviewed literature.

In Vitro Cell Line Assays for Proliferative and Apoptotic Effects

No studies detailing the effects of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- on cell proliferation or apoptosis in any cancer or normal cell lines have been published. While various piperazine derivatives have demonstrated antiproliferative activity against breast cancer cells, specific data, including IC50 values from assays like the MTT assay, are not available for this compound. mdpi.com

Evaluation in Animal Models of Disease

There is no evidence of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- having been evaluated in any rodent or other animal models for diseases such as inflammation or neurodegenerative conditions. Research into other novel piperazine derivatives has shown neuropharmacological activity in mouse models, often mediated by serotonergic and GABAergic pathways, but analogous studies for the specified compound are absent. nih.gov

Mechanistic Studies on the Cellular and Molecular Level for Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-

No studies detailing the cellular and molecular mechanisms of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- were identified in the public domain. Research in this area would typically investigate the compound's effects on specific cellular signaling pathways, enzyme activities, or interactions with cellular structures. However, no such investigations have been published for this particular compound.

Identification and Validation of Specific Biological Targets

The specific biological targets of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- have not been identified or validated in any accessible research. This crucial step in drug discovery and development involves pinpointing the molecules (e.g., proteins, enzymes, receptors) with which a compound interacts to elicit a biological response.

Gene Expression Profiling in Response to Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-

There are no available studies on the gene expression profiling of cells or tissues in response to treatment with Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-. Such studies would involve techniques like microarray or RNA-sequencing to determine which genes are activated or suppressed by the compound, offering insights into its mechanism of action.

Proteomic Analysis of Cellular Responses to Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-

A proteomic analysis of cellular responses to Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- has not been documented in the scientific literature. This type of analysis would identify and quantify changes in the protein landscape of cells upon exposure to the compound, providing further detail on its biological effects and potential targets.

Metabolomic Fingerprinting under Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- Treatment

No metabolomic studies have been published concerning the effects of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-. Metabolomic fingerprinting would assess the global changes in small-molecule metabolites within a biological system following treatment, which can reveal alterations in metabolic pathways and cellular biochemistry.

Structure Activity Relationship Sar Studies of Benzoic Acid, 4 2 1 Piperazinyl Ethyl Amino Analogues

Design and Synthesis of Systematic Analogues with Varying Substituents

The rational design of analogues of "Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-" involves the strategic modification of several key regions of the molecule: the benzoic acid ring, the piperazine (B1678402) moiety, and the ethylamino linker. The goal is to explore the chemical space around the core scaffold to understand how different physicochemical properties influence biological activity.

The synthesis of these analogues typically follows convergent chemical routes. A common strategy involves the reaction of a substituted benzoic acid with a suitably functionalized piperazine derivative. For instance, the synthesis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid is achieved by reacting ethyl 1-piperazinecarboxylate with 4-fluorobenzoic acid researchgate.netnih.gov. Similarly, amide bond formation between a benzoic acid and a piperazine can be facilitated by coupling agents. An example is the reaction between 4-benzoic acid and 1-benzylpiperazine (B3395278) to yield (4-benzylpiperazin-1-yl)-(4-hydroxyphenyl)methanone nih.gov. In other cases, a multi-step synthesis might be required, such as the preparation of 1-(4-nitrobenzoyl)-4-[2-(4-chlorophenyl)ethyl]piperazine from 4-nitrobenzoic acid and 1-[(4-chlorophenyl)ethyl]piperazine in the presence of N,N-carbonylimidazole google.com.

Systematic variations often include:

Substituents on the benzoic acid ring: Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions to modulate electronic properties and potential interactions with target receptors pharmacy180.com.

Substitution on the piperazine ring: Modifying the nitrogen atom of the piperazine not connected to the ethylamino linker with various alkyl, aryl, or heterocyclic groups to explore steric and electronic effects nih.govresearchgate.net.

Alterations to the linker: While the ethylamino linker is a common feature, variations in its length or rigidity can also be explored to optimize the spatial orientation of the key pharmacophoric elements.

SAR Profiling for Enhanced Biological Activity or Selectivity

The structure-activity relationship (SAR) profiling of "Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-" analogues has been instrumental in identifying key structural features that drive biological activity and selectivity.

Studies on related benzoic acid derivatives have shown that the nature and position of substituents on the aromatic ring significantly impact their biological effects. For example, in the context of local anesthetics, the placement of electron-withdrawing groups at the ortho or para positions of the benzoic acid ring can lead to an increase in potency pharmacy180.com. Conversely, meta-substitution often results in decreased activity pharmacy180.com. The electronic properties of these substituents can influence the pKa of the molecule and its ability to interact with biological targets pharmacy180.com.

In a series of benzoyl and cinnamoyl piperazine amides investigated as tyrosinase inhibitors, the presence of a benzyl (B1604629) substituent on the piperazine ring was found to be important for high potency nih.gov. Molecular docking studies suggested that this benzyl group engages in crucial interactions within the enzyme's active site nih.gov.

The antibacterial activity of benzoic acid derivatives is also sensitive to substitution patterns. The addition of hydroxyl and methoxyl groups can modulate the bactericidal effect against pathogens like E. coli nih.gov. The position of these groups is critical, with a hydroxyl group at the second carbon atom of the benzoic ring reducing the time required to kill bacterial cells nih.gov.

For analogues of FPMINT, which contains a piperazinyl methyl group, SAR studies on their inhibitory effects on equilibrative nucleoside transporters (ENTs) revealed that a halogen substituent on the fluorophenyl moiety attached to the piperazine ring is essential for activity against both ENT1 and ENT2 polyu.edu.hk. Furthermore, modifications to another part of the molecule, a naphthalene (B1677914) moiety, demonstrated that its replacement with a substituted benzene (B151609) ring could selectively restore inhibitory effects on either ENT1 or both ENT1 and ENT2, depending on the substituent polyu.edu.hk.

These findings are often compiled into data tables to visualize the impact of specific structural changes on biological activity.

Table 1: SAR of Benzoic Acid Ring Substitutions on Antibacterial Activity

Compound Substituent at C2 Substituent at C4 Relative Bactericidal Effect against E. coli
Benzoic Acid - - Baseline
Analogue 1 -OH - Increased
Analogue 2 - -OH Decreased
Analogue 3 -OCH3 - Decreased

Table 2: SAR of Piperazine Substitutions on Tyrosinase Inhibition

Compound Piperazine N-substituent pIC50 (monophenolase assay)
Analogue A Unsubstituted Low
Analogue B Benzyl 4.99

Pharmacophore Modeling and Ligand-Based Drug Design for Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- Scaffolds

Pharmacophore modeling and ligand-based drug design are computational approaches used to understand the key chemical features required for a molecule to be biologically active and to design new molecules with improved properties. For scaffolds related to "Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-", these methods can help in rationalizing observed SAR data and guiding the design of new analogues.

A pharmacophore model for this class of compounds would typically include features such as:

An aromatic ring (from the benzoic acid) capable of π-π stacking or hydrophobic interactions.

A hydrogen bond acceptor (the carbonyl oxygen of the benzoic acid).

A hydrogen bond donor (the amino group of the linker).

A basic nitrogen atom (in the piperazine ring) that is likely protonated at physiological pH and can form ionic interactions.

A hydrophobic or aromatic feature corresponding to the substituent on the distal nitrogen of the piperazine ring.

Ligand-based drug design often starts with a set of known active molecules and aims to identify a common pharmacophore. This model can then be used to screen virtual libraries of compounds to find new potential hits. For example, in the design of antitumor agents based on a benzoin (B196080) scaffold, ligand-based approaches were used to investigate the effect of certain motifs on the interaction with the target protein, PI3Kα nih.gov.

Molecular docking studies, a key component of structure-based drug design, can also provide valuable insights. For instance, docking of piperazine amides into the active site of tyrosinase helped to explain the higher potency of benzyl-substituted analogues by revealing specific interactions with the enzyme nih.gov. Similarly, molecular docking of FPMINT analogues into a model of ENT1 suggested that their binding site may differ from that of other known inhibitors polyu.edu.hk. These computational studies complement experimental SAR data and provide a three-dimensional perspective on ligand-receptor interactions.

Enantioselective Synthesis and Stereochemical Impact on Activity

When a chiral center is present in a molecule, the different enantiomers can exhibit distinct biological activities, potencies, and metabolic profiles. For analogues of "Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-", chirality can be introduced, for example, by substitution on the ethylamino linker or by using a chiral substituent on the piperazine ring.

The enantioselective synthesis of such analogues is crucial for studying the stereochemical impact on activity. Methods for the enantioselective synthesis of chiral piperazines and their precursors have been developed. One such approach is the palladium-catalyzed decarboxylative allylic alkylation to produce chiral α,α-disubstituted piperazin-2-ones, which can then be converted to valuable chiral gem-disubstituted piperazines nih.gov.

The importance of stereochemistry is highlighted in studies of compounds with structural similarities. For a series of molecules with a piperazine ring connected to a tetrahydronaphthalene scaffold, the enantiomers of the most potent racemic compound displayed significant differences in activity nih.gov. The (-)-enantiomer showed higher affinity for both D2 and D3 dopamine (B1211576) receptors compared to the (+)-enantiomer nih.gov. This demonstrates that the three-dimensional arrangement of the atoms is critical for optimal interaction with the target receptors.

In another example, prenylated benzoic acid derivatives were established as racemates through Riguera ester reactions and optical rotation measurements, which is a necessary step before evaluating the activity of individual enantiomers nih.gov. The separation and individual testing of enantiomers are essential to fully understand the SAR and to develop more selective and potent therapeutic agents.

Potential Research Applications and Future Directions for Benzoic Acid, 4 2 1 Piperazinyl Ethyl Amino

Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- as a Scaffold for Novel Chemical Probes

The distinct architecture of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- makes it a highly suitable scaffold for creating novel chemical probes. These specialized molecules are indispensable in chemical biology for interrogating complex biological systems, such as identifying protein targets and elucidating pathway functions.

The molecule possesses multiple sites amenable to chemical modification:

The carboxylic acid group of the benzoic acid ring can be readily conjugated to various reporter molecules, including fluorophores (for imaging), biotin (B1667282) tags (for affinity purification), or photo-crosslinkers (for capturing binding partners).

The secondary amine and the distal nitrogen on the piperazine (B1678402) ring provide additional handles for chemical diversification, allowing for the fine-tuning of the probe's selectivity, affinity, and cell permeability.

By leveraging this structural versatility, researchers can design and synthesize a panel of probes based on the Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- core. These tools could be employed to track the molecule's distribution within cells, identify its specific molecular targets, and explore its mechanism of action in real-time, thereby advancing our understanding of cellular processes.

Conceptual Application in Drug Discovery and Development (Pre-clinical Candidate Identification)

The structural motifs present in Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- are frequently encountered in a wide array of medicinally active compounds, positioning it as a valuable starting point for drug discovery programs. The piperazine ring, in particular, is a well-established pharmacophore known for its prevalence in drugs targeting the central nervous system (CNS), as well as in antiviral and anticancer agents.

The conceptual application of this compound in preclinical drug discovery can be envisioned through a systematic medicinal chemistry approach:

Scaffold-Based Library Synthesis: The core structure can be used to generate a diverse library of analogues. Modifications would target the aromatic ring, the carboxylic acid, and the piperazine moiety to explore the structure-activity relationship (SAR).

Target-Focused Screening: These libraries can be screened against various biological targets implicated in disease. The inherent properties of the piperazine and aminobenzoic acid components suggest potential activity against G-protein coupled receptors (GPCRs), ion channels, and kinases.

Lead Optimization: Promising "hit" compounds identified from initial screens can undergo further chemical refinement to enhance their potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion), with the goal of identifying a pre-clinical candidate.

Table 1: Potential Modifications and Corresponding Therapeutic Targets

Molecular SubstructureExample ModificationPotential Therapeutic AreaRationale
Piperazine RingAcylation or Alkylation of the distal nitrogenCNS Disorders, OncologyThe piperazine moiety is a key component of many antipsychotic and anticancer drugs.
Aromatic RingIntroduction of electron-withdrawing or -donating groupsVariousTo modulate electronic properties and improve binding affinity and selectivity.
Carboxylic AcidConversion to esters, amides, or bioisosteresGeneralTo improve bioavailability (e.g., prodrug strategy) and modify target interactions.

Advancements in Analytical Methodologies for Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- and Related Compounds

As research into Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- and its derivatives progresses, the need for sophisticated analytical methods for their detection and quantification becomes paramount. Such methods are essential for quality control during synthesis, for pharmacokinetic studies in biological matrices (like plasma or tissue), and for metabolism profiling.

Advanced analytical techniques that could be developed and optimized include:

High-Performance Liquid Chromatography (HPLC): Coupled with UV-Vis or diode-array detection, HPLC is a foundational technique for assessing the purity of the synthesized compounds and for routine quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is the gold standard for quantifying low concentrations of the compound and its metabolites in complex biological samples. It is indispensable for pre-clinical pharmacokinetic and pharmacodynamic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR is crucial for the unambiguous structural elucidation of the parent compound and any novel analogues or metabolites that are generated.

The development of validated, high-throughput analytical methods will be a critical enabler for accelerating the research and development pipeline for any potential applications stemming from this chemical scaffold.

Table 2: Applicable Analytical Techniques and Their Primary Uses

Analytical TechniquePrimary ApplicationKey Advantages
HPLC-UVPurity assessment and routine quantificationRobust, cost-effective, and widely available.
LC-MS/MSBioanalysis (pharmacokinetics) and metabolite IDUnmatched sensitivity and specificity; provides structural information.
¹H and ¹³C NMRStructural confirmation and elucidationProvides definitive structural information for novel compounds.

Unexplored Research Avenues for Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- in Chemical Biology

Beyond the more defined applications in probe development and drug discovery, the unique chemical nature of Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- opens up several intriguing, yet unexplored, research avenues in chemical biology.

Fragment-Based Drug Discovery (FBDD): The compound itself can be considered a "fragment" or a combination of fragments (piperazine, aminobenzoic acid). In FBDD, such small molecules are screened for weak binding to a protein target. Hits are then optimized and grown into more potent lead compounds. This scaffold could be a valuable addition to fragment screening libraries.

Metal Ion Chelation: The presence of multiple nitrogen and oxygen atoms suggests a potential for Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]- to act as a chelator for metal ions. This property could be explored for applications in developing sensors for specific metal ions or for modulating the activity of metalloenzymes, which are enzymes that require metal ions for their catalytic function.

Modulation of Protein-Protein Interactions (PPIs): The extended and flexible structure of the molecule may allow it to interfere with the large surface areas typically involved in protein-protein interactions. Targeting PPIs is a challenging but increasingly important area of drug discovery, and this scaffold could provide a novel starting point for developing PPI inhibitors.

Further investigation into these and other potential functions could reveal entirely new biological activities and applications for Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-, underscoring its value as a versatile platform for chemical innovation.

Q & A

Q. What are the recommended synthetic routes for preparing Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a piperazinyl-ethylamine intermediate can react with 4-aminobenzoic acid derivatives under reflux in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) with a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) . Purification involves column chromatography (silica gel, eluent: methanol/chloroform gradient) followed by recrystallization from ethanol. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

  • NMR : 1H^1H NMR should show resonances for the piperazine ring (δ 2.4–3.1 ppm, multiplet), aromatic protons (δ 7.2–8.1 ppm), and the ethylamino linker (δ 3.3–3.7 ppm). 13C^{13}C NMR confirms the carbonyl carbon (δ ~170 ppm) .
  • Mass Spectrometry : ESI-MS should display [M+H]+^+ at m/z corresponding to the molecular formula (C13_{13}H18_{18}N2_2O2_2, exact mass 234.14) .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry; piperazine ring geometry and hydrogen-bonding patterns are critical .

Advanced Research Questions

Q. How do structural modifications (e.g., piperazine substitution) impact biological activity, and how can conflicting data from SAR studies be resolved?

Substituents on the piperazine ring (e.g., methyl or trifluoromethyl groups) alter lipophilicity and receptor binding. For instance, 4-methylpiperazine derivatives (CAS 106261-48-7) show enhanced solubility in polar solvents but reduced blood-brain barrier penetration compared to unsubstituted analogs . Contradictions in structure-activity relationship (SAR) data may arise from assay variability (e.g., cell-free vs. cellular systems). Resolve discrepancies by standardizing assay conditions (e.g., pH 7.4 buffer, 37°C) and using orthogonal techniques like surface plasmon resonance (SPR) for binding affinity validation .

Q. What strategies are effective in addressing solubility and stability challenges during in vitro pharmacological assays?

  • Solubility : Use DMSO stock solutions (≤10 mM) diluted in PBS containing 0.1% Tween-80. For aqueous instability, employ cyclodextrin encapsulation or PEGylation .
  • Stability : Monitor degradation via LC-MS under physiological conditions (37°C, 5% CO2_2). Add antioxidants (e.g., 0.1% ascorbic acid) to prevent oxidative decomposition .

Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of analogs with improved target selectivity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs) to prioritize analogs with favorable binding energies. Validate predictions with SPR or ITC (isothermal titration calorimetry) .

Methodological Challenges

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., melting point or logP)?

Cross-reference multiple databases (e.g., NIST Chemistry WebBook and regulatory documents ). Experimental validation via DSC (differential scanning calorimetry) for melting points and shake-flask method for logP determination is recommended. For example, reported mp ranges (187–190°C vs. 96–98°C for analogs ) may reflect polymorphism—characterize via PXRD (powder X-ray diffraction).

Q. What analytical methods are suitable for detecting and quantifying degradation products in long-term stability studies?

  • HPLC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products. Monitor for dealkylation (loss of ethylamino group) or piperazine ring oxidation .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; quantify degradation using validated calibration curves .

Safety and Handling

Q. What precautions are necessary when handling this compound in aqueous or oxidative environments?

  • Store under inert gas (argon) at −20°C to prevent hydrolysis of the ethylamino linker .
  • Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse with water and consult safety data sheets for antidotes (e.g., activated charcoal for ingestion) .

Pharmacological Applications

Q. How can researchers design in vitro assays to evaluate this compound’s enzyme inhibition potential?

Example: Neprilysin (NEP) inhibition assay :

Incubate the compound (0.1–100 µM) with recombinant NEP and fluorogenic substrate (o-aminobenzoic acid-based peptide).

Measure fluorescence (λex_{ex}=320 nm, λem_{em}=420 nm) to quantify substrate cleavage.

Calculate IC50_{50} using nonlinear regression (GraphPad Prism).

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.